2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
Introduction to Pyrimidoindole Derivatives
Historical Development and Classification of Pyrimido[5,4-b]indole Chemistry
The pyrimido[5,4-b]indole scaffold emerged in the 1970s as a hybrid structure combining pyrimidine’s hydrogen-bonding capacity with indole’s planar aromaticity. Early work focused on its potential as a purine isostere, given its ability to mimic nucleobase interactions. Systematic classification began in the 2000s, with Chan et al. categorizing derivatives based on N3 and C2 substitutions, leading to the identification of TLR4 agonist activity in compounds bearing thioacetamide moieties.
The bicyclic system’s rigidity allows predictable spatial orientation of substituents, enabling rational drug design. Key subclasses include:
Research Evolution of Sulfanyl-Substituted Pyrimidoindoles
Sulfanyl groups at C2 position confer distinct electronic and steric properties. Studies demonstrate that sulfur’s polarizability enhances π-stacking with aromatic residues in TLR4/MD2 complexes, while the C-S bond length (1.81 Å) optimizes cavity fit versus shorter C-O bonds (1.43 Å).
Table 1: Impact of C2 Substituents on TLR4 Activation (EC₅₀, μM)
| Substituent | IL-6 Production | IP-10 Induction |
|---|---|---|
| -S-CH₂-CONH-iPr | 0.32 ± 0.04 | 0.11 ± 0.02 |
| -O-CH₂-CONH-iPr | 1.45 ± 0.12 | 0.98 ± 0.09 |
| -NH-CH₂-CONH-iPr | >10 | 3.21 ± 0.25 |
Data adapted from Chan et al. (2017) shows sulfur’s superiority in TLR4 pathway activation. The target compound’s -S-CH₂-CO-pyrrolidine group extends this trend, with the pyrrolidine’s puckered conformation potentially reducing off-target interactions.
Structural Significance of the Pyrimidoindole Scaffold in Drug Discovery
The scaffold’s 10π-electron system enables charge-transfer interactions with kinase ATP-binding pockets. X-ray crystallography reveals that the pyrimidine N1 and indole N9 hydrogen-bond with protein backbone amides, while the fused ring system occupies hydrophobic subpockets.
In anti-cancer applications, pyrimido[5,4-b]indoles inhibit CDK2 (IC₅₀ = 37 nM) and EGFR (IC₅₀ = 58 nM) through competitive ATP displacement. The 4-ketone group forms critical hydrogen bonds with kinase hinge regions, as demonstrated by molecular dynamics simulations.
Importance of N-3 Substitution Patterns in Biological Activity
N-3 modifications profoundly influence physicochemical properties and target selectivity. Prop-2-en-1-yl substitution in the target compound introduces:
- Conformational restriction : The allyl group’s sp² hybridized C1 limits N3 rotation (ΔG‡ = 12.3 kcal/mol).
- Electrophilic susceptibility : The α,β-unsaturated system enables Michael addition reactions with cysteine thiols, potentially enabling covalent target engagement.
Table 2: N-3 Substituent Effects on Cytokine Induction
| Substituent | logP | IL-6/IFN-β Ratio |
|---|---|---|
| Methyl | 1.8 | 0.34 |
| Phenyl | 3.1 | 0.19 |
| Prop-2-en-1-yl | 2.4 | 0.27 |
Data synthesized from multiple studies indicates that bulkier N-3 groups reduce pro-inflammatory IL-6 secretion while maintaining interferon pathway activation—a key consideration for immunomodulatory agents. The target compound’s allyl group balances lipophilicity (calculated logP = 2.4) and steric demand, optimizing this cytokine ratio.
Properties
IUPAC Name |
2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-2-9-23-18(25)17-16(13-7-3-4-8-14(13)20-17)21-19(23)26-12-15(24)22-10-5-6-11-22/h2-4,7-8,20H,1,5-6,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFSOTVZEDISLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine derivative, followed by the introduction of the sulfanyl group. The final step involves the cyclization to form the pyrimidoindole core. Common reagents used in these reactions include pyrrolidine, sulfur-containing compounds, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols .
Scientific Research Applications
Pharmacological Potential
The compound has shown promise in various pharmacological studies:
- Enzyme Inhibition : It has been identified as a potential inhibitor of enzymes involved in cancer progression, which could lead to its use in cancer therapeutics .
- Receptor Interaction : Binding studies suggest that the compound may interact with specific receptors in the central nervous system, potentially modulating neurotransmitter release and impacting neurological disorders .
Antioxidant Activity
Preliminary studies indicate that this compound exhibits antioxidant properties, which can protect cells from oxidative damage. This activity is crucial for developing therapies aimed at conditions caused by oxidative stress .
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory effects of similar compounds within the pyrimidine-indole class. The ability to inhibit cyclooxygenase (COX) enzymes positions this compound as a candidate for treating inflammatory diseases .
Case Study 1: Enzyme Inhibition
A study conducted on various pyrimidine derivatives demonstrated that compounds similar to 2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one effectively inhibited COX enzymes, showcasing their potential as anti-inflammatory agents. The study reported an ED50 value comparable to established anti-inflammatory drugs .
Case Study 2: Antioxidant Activity
An investigation into the antioxidant properties of related compounds revealed that they significantly reduced oxidative stress markers in vitro. This suggests that the compound may have therapeutic applications in diseases characterized by oxidative damage .
Mechanism of Action
The mechanism of action of 2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Key Observations:
Core Structure: The target compound and Analogs 1–2 share the pyrimido[5,4-b]indol-4-one core, whereas Analog 3 uses a thieno[2,3-d]pyrimidin-4-one scaffold, which increases TPSA and hydrogen-bonding capacity . The pyrrolidinone-sulfanyl side chain is conserved in the target compound and Analog 1, suggesting shared conformational preferences .
Analog 2’s dihydroindole-sulfanyl moiety increases XLogP3 (5.0 vs. 4.2 in Analog 1), indicating higher lipophilicity .
Physicochemical Properties :
- Rotatable bonds correlate with substituent complexity: Analog 3’s furan and methoxyethyl groups result in 8 rotatable bonds, reducing membrane permeability compared to the target compound .
Research Findings and Implications
Pharmacological Potential
- Kinase Inhibition: Pyrimidoindole derivatives often target ATP-binding pockets in kinases. The pyrrolidinone-sulfanyl group may mimic adenine interactions, as seen in related compounds (e.g., ZINC2720806 in Analog 1) .
Biological Activity
The compound 2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one, also known by its CAS number 888458-64-8, exhibits a complex molecular structure that suggests potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C17H21N3O2S2, with a molecular weight of approximately 341.49 g/mol. Its structure features a pyrrolidinyl group, a sulfanyl linkage, and a pyrimido-indole core which are significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include the formation of the pyrrolidinyl group and the attachment of the sulfanyl group to the pyrimido[5,4-b]indol-4-one core. Specific reaction conditions—such as temperature and choice of solvents—are crucial for achieving high yields and purity.
Anticancer Activity
Research indicates that derivatives of pyrimido-indole compounds often exhibit significant anticancer properties. For instance, related compounds have shown effectiveness against various cancer cell lines such as colon carcinoma (HCT-15) and breast cancer cells. The mechanism involves the inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest. The specific IC50 values for similar compounds have been reported to be less than 30 µM against multiple cancer types .
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. For example, analogs have been tested against Staphylococcus aureus and Escherichia coli, showing varying degrees of inhibition . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
The biological activity of 2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is believed to be mediated through interactions with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. These interactions can lead to modulation of various biological processes including apoptosis and immune response .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Compound showed IC50 < 30 µM against HCT-15 cells; induced apoptosis through caspase activation. |
| Study B | Antimicrobial Activity | Demonstrated efficacy against Staphylococcus aureus with MIC values around 16 µg/mL; mechanism suggested disruption of cell wall integrity. |
| Study C | Mechanistic Insights | Molecular docking studies revealed binding affinity to target enzymes involved in metabolic pathways; suggested potential for drug development. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing 2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one?
- Methodological Answer : Multi-step synthesis involving condensation and cyclization reactions is typically employed. For example, refluxing intermediates with chloranil (1.4 mmol) in xylene (10 mL) for 25–30 hours, followed by NaOH extraction and recrystallization from methanol, has been used for analogous pyrimidoindole derivatives . Parallel solution-phase synthesis approaches, as demonstrated for pyrrolidin-3-yl pyrimidine-5-carboxamides, can optimize yield and purity .
Q. How is structural characterization performed for this compound?
- Methodological Answer : High-resolution techniques such as HPLC (≥99% purity verification), NMR (for functional group and stereochemical analysis), and mass spectrometry (for molecular weight confirmation) are critical. Storage at 4°C is recommended to preserve stability during analysis .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer : Initial bioactivity screening often involves antimicrobial assays (e.g., MIC determination against Gram-positive/negative bacteria) or antiplatelet activity evaluation via ADP-induced aggregation models, as seen in structurally related pyrimidine derivatives .
Advanced Research Questions
Q. How can researchers address low synthetic yields in multi-step reactions involving pyrrolidin-1-yl and sulfanyl moieties?
- Methodological Answer : Yield optimization may involve adjusting reaction conditions (e.g., solvent polarity, temperature, catalyst loading). For instance, extended reflux durations (≥30 hours) and controlled pH during extraction (5% NaOH) improve intermediate stability in xylene-based systems . Computational modeling of reaction pathways can also identify rate-limiting steps .
Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., solubility, metabolic stability). Employing randomized block designs with split-plot arrangements, as used in pharmacological studies, allows systematic comparison of variables like dosage, formulation, and biological matrices . For example, testing the compound in both cell-free enzymatic assays and animal models clarifies target specificity .
Q. What strategies are effective for elucidating the mechanism of action of this compound?
- Methodological Answer : Structure-activity relationship (SAR) studies are pivotal. Modifying the prop-2-en-1-yl or sulfanyl groups and evaluating changes in bioactivity can identify critical pharmacophores. For example, replacing pyrrolidin-1-yl with morpholine in analogous compounds reduced cytotoxicity but retained antimicrobial activity . Molecular docking studies using crystallographic data from related targets (e.g., kinase or protease enzymes) provide mechanistic hypotheses .
Q. How can solubility and formulation challenges be mitigated for in vivo studies?
- Methodological Answer : Co-solvent systems (e.g., DMSO/PEG 400) or nanoemulsion formulations enhance aqueous solubility. Stability studies under varying pH and temperature conditions (4°C to 25°C) guide optimal storage protocols . Pro-drug derivatization of the 2-oxo-pyrrolidin-1-yl group, as demonstrated in antiplatelet agents, improves bioavailability .
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
